Ethyl 3-fluoro-5-hydroxyphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-5-hydroxyphenylacetate is an organic compound that belongs to the class of phenylacetic acid derivatives This compound is characterized by the presence of a fluoro group at the 3-position and a hydroxy group at the 5-position on the phenyl ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-hydroxyphenylacetate typically involves the esterification of (3-Fluoro-5-hydroxy-phenyl)-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-hydroxyphenylacetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-Fluoro-5-oxo-phenyl)-acetic acid ethyl ester.
Reduction: Formation of (3-Fluoro-5-hydroxy-phenyl)-ethanol.
Substitution: Formation of various substituted phenylacetic acid ethyl esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-5-hydroxyphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-hydroxyphenylacetate involves its interaction with specific molecular targets. The fluoro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The ester group may also undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-5-hydroxy-phenyl)-acetic acid: Lacks the ethyl ester group but shares similar structural features.
(3-Fluoro-5-methoxy-phenyl)-acetic acid ethyl ester: Contains a methoxy group instead of a hydroxy group.
(3-Chloro-5-hydroxy-phenyl)-acetic acid ethyl ester: Contains a chloro group instead of a fluoro group.
Uniqueness
Ethyl 3-fluoro-5-hydroxyphenylacetate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluoro and hydroxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
ethyl 2-(3-fluoro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
QEPYXJCQKICZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.